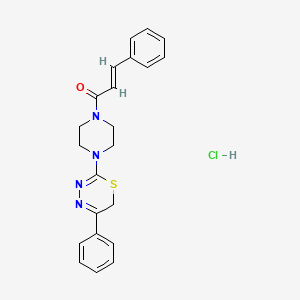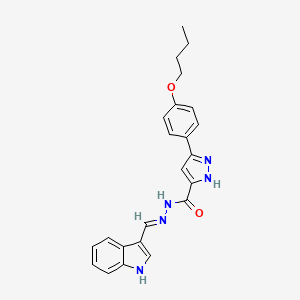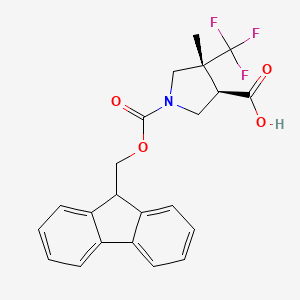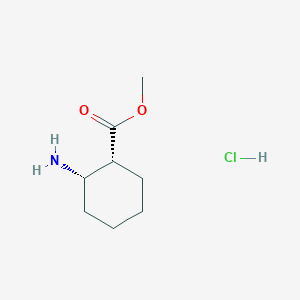![molecular formula C18H17N3O3S B2884090 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206995-23-4](/img/structure/B2884090.png)
3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would likely be complex due to the presence of multiple functional groups. These groups can have significant effects on the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would depend on the conditions and reagents present. Benzenesulfonamides, for example, can undergo a variety of reactions, including substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Crystallographic Insights and Conformational Analysis
A study focused on the crystal structures of related compounds, highlighting significant conformational differences which are not driven by steric effects within the molecular arrangements. These insights are crucial for understanding the molecular basis of the activity of such compounds in biological systems (Borges et al., 2014).
Enzymatic Inhibition for Therapeutic Potential
Research into the inhibition of carbonic anhydrase I and II by derivatives of this compound reveals their potential as therapeutic agents. Derivatives exhibited Ki values suggesting significant inhibitory effects, marking them as candidates for further study in the context of diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating the phenylsulfonyl moiety, have shown promising antimicrobial activities. Some derivatives exceeded the activity of reference drugs against selected bacterial and fungal strains, suggesting a potential route for the development of new antimicrobial agents (Alsaedi et al., 2019).
Anticancer and Antiviral Research
Derivatives have been synthesized with the aim of exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Initial screenings indicate promising results, with some compounds showing significant activity, highlighting the potential of these compounds in developing treatments for a range of conditions (Küçükgüzel et al., 2013).
Reversible Thermal Isomerization
A unique study presented the reversible thermal isomerization of a related 3H-pyrazole into 4H-pyrazole, demonstrating a fascinating aspect of the compound's behavior under thermal conditions. This property could be of interest in the development of materials with specific thermal responses or in the study of dynamic chemical processes (Vasin et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrazolidin-3-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(11-13-25(23,24)16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-10-12-19-21-17/h1-9,17,19,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKFMCCHROGUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)


![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)




![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
